Cas no 1540112-64-8 (3-amino-1-(2-methylquinolin-4-yl)propan-1-ol)

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol
- 4-Quinolinemethanol, α-(2-aminoethyl)-2-methyl-
- AKOS017787163
- 1540112-64-8
- EN300-1843199
- CS-0352369
-
- インチ: 1S/C13H16N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6-7,14H2,1H3
- InChIKey: BJWRAMJUWJBUEA-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(C)=NC2C=CC=CC1=2)(O)CCN
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 59.1Ų
じっけんとくせい
- 密度みつど: 1.173±0.06 g/cm3(Predicted)
- ふってん: 424.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.24±0.20(Predicted)
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843199-0.25g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1843199-1g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1843199-0.5g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1843199-1.0g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1843199-0.05g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1843199-5.0g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1843199-10.0g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1843199-5g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1843199-10g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1843199-0.1g |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol |
1540112-64-8 | 0.1g |
$741.0 | 2023-09-19 |
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-amino-1-(2-methylquinolin-4-yl)propan-1-olに関する追加情報
Comprehensive Overview of 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol (CAS No. 1540112-64-8)
3-amino-1-(2-methylquinolin-4-yl)propan-1-ol, with the CAS number 1540112-64-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the quinoline derivatives family, known for their diverse biological activities and applications in drug discovery. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for quinoline-based compounds has surged due to their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. Researchers are particularly interested in 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol because of its unique structural features, which may contribute to its efficacy in targeting specific biological pathways. The compound's CAS no1540112-64-8 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in scientific communities.
One of the key trends in modern pharmacology is the development of small-molecule inhibitors and modulators, where 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol could play a pivotal role. Its 2-methylquinolin-4-yl moiety is particularly noteworthy, as it is often associated with enhanced binding affinity to protein targets. This has led to increased interest in the compound's potential applications in drug design and medicinal chemistry.
Another area where 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol is being explored is in the field of fluorescence probes and imaging agents. Quinoline derivatives are known for their photophysical properties, making them suitable for use in bioimaging and diagnostic tools. The compound's CAS no1540112-64-8 is often referenced in studies focusing on the development of novel imaging techniques for cellular and molecular biology.
From a synthetic chemistry perspective, 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol offers several advantages. Its propan-1-ol backbone provides a flexible scaffold for further chemical modifications, enabling the creation of derivatives with tailored properties. This flexibility is crucial for researchers working on structure-activity relationship (SAR) studies, where slight changes in molecular structure can significantly impact biological activity.
The compound's CAS no1540112-64-8 is also frequently associated with searches related to green chemistry and sustainable synthesis. As the scientific community shifts toward environmentally friendly practices, there is a growing need for efficient and eco-friendly methods to produce compounds like 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol. Researchers are exploring catalytic processes and renewable resources to minimize waste and reduce the environmental footprint of chemical synthesis.
In addition to its pharmaceutical applications, 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol is being investigated for its potential in material science. Quinoline derivatives are known to exhibit interesting electronic and optical properties, making them candidates for use in organic electronics and photovoltaic devices. The compound's CAS no1540112-64-8 is often cited in patents and research papers exploring these cutting-edge applications.
As the scientific understanding of 3-amino-1-(2-methylquinolin-4-yl)propan-1-ol deepens, its CAS no1540112-64-8 continues to be a focal point in academic and industrial research. The compound's multifaceted potential underscores its importance in advancing both healthcare and technology. Future studies are expected to uncover even more applications, solidifying its position as a valuable asset in the chemical and pharmaceutical industries.
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